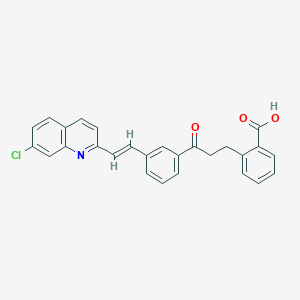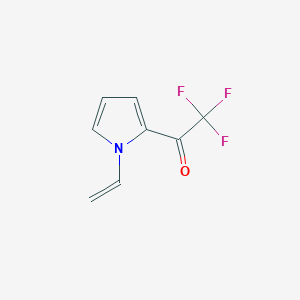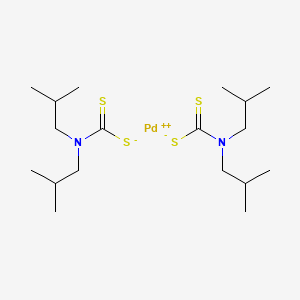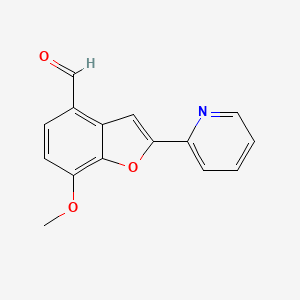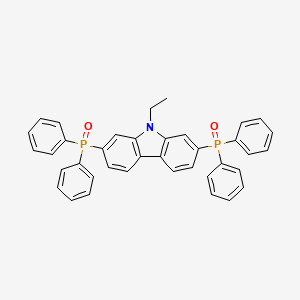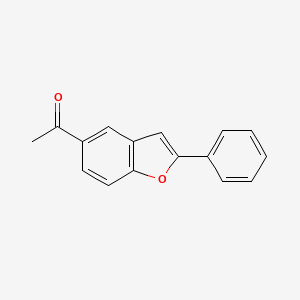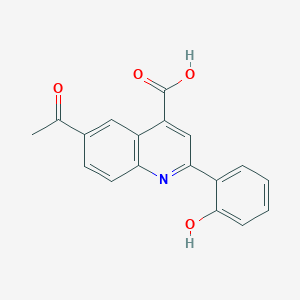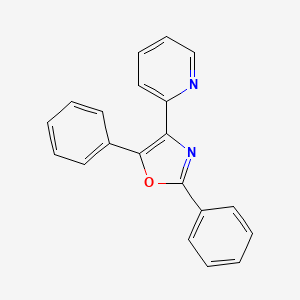
2,5-Diphenyl-4-(pyridin-2-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyl-4-(pyridin-2-yl)oxazole is a heterocyclic compound that features an oxazole ring substituted with two phenyl groups and a pyridin-2-yl group. Oxazole moieties are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. These structures are found in a wide range of pharmaceuticals and fine chemicals, including non-steroidal anti-inflammatory drugs (NSAIDs), blue organic LEDs, and antibacterial peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
A common synthetic route for 2,5-Diphenyl-4-(pyridin-2-yl)oxazole involves the condensation of picolinamide with benzaldehydes, promoted by palladium trifluoroacetate (Pd(TFA)₂) in n-octane. This cascade reaction involves the condensation of picolinamide and two aldehyde molecules, promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)₂ . This one-pot protocol provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-4-(pyridin-2-yl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.
Substitution: The phenyl and pyridin-2-yl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl or pyridin-2-yl groups.
Scientific Research Applications
2,5-Diphenyl-4-(pyridin-2-yl)oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 2,5-Diphenyl-4-(pyridin-2-yl)oxazole exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring and its substituents can interact with various enzymes and receptors, leading to biological effects such as inhibition of bacterial growth or modulation of inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyloxazole: This compound is similar in structure but lacks the pyridin-2-yl group.
2-(2-Diphenylphosphino)phenyl-4,5-dihydro-4,5-diphenyloxazole: This compound features a diphenylphosphino group instead of the pyridin-2-yl group.
Uniqueness
2,5-Diphenyl-4-(pyridin-2-yl)oxazole is unique due to the presence of the pyridin-2-yl group, which can confer additional chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C20H14N2O |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2,5-diphenyl-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C20H14N2O/c1-3-9-15(10-4-1)19-18(17-13-7-8-14-21-17)22-20(23-19)16-11-5-2-6-12-16/h1-14H |
InChI Key |
ORVBIZQVKOVASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B12886381.png)
![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)
![4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12886392.png)
